molecular formula C17H18N4O3 B2774732 N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide CAS No. 1795086-91-7

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

Cat. No.: B2774732
CAS No.: 1795086-91-7
M. Wt: 326.356
InChI Key: RHPYLEGEFXBWSU-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide ( 1795086-91-7) is a high-purity chemical compound with the molecular formula C17H18N4O3 and a molecular weight of 326.35 g/mol . This oxalamide derivative features a distinctive molecular structure containing a 2-cyanophenyl group and a 1-methyl-1H-pyrrol-2-yl moiety with a hydroxypropyl linker, contributing to its unique chemical properties and research potential . The compound's structural characteristics include a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, and a topological polar surface area of 107 Ų, with an XLogP3 value of 1.1 indicating moderate lipophilicity . These computed properties suggest potential for favorable molecular interactions and solubility characteristics valuable for research applications. Researchers utilize this compound in various scientific investigations, including chemical biology and materials science research. The compound is offered in multiple quantities to accommodate different research scales, with availability from 3mg to 75mg, and is strictly labeled "For Research Use Only" . This product is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and relevant scientific literature, including publications in journals such as Dalton Transactions and Physical Chemistry Chemical Physics, which have cited related compounds , before proceeding with experimental work.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-21-10-4-7-14(21)15(22)8-9-19-16(23)17(24)20-13-6-3-2-5-12(13)11-18/h2-7,10,15,22H,8-9H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPYLEGEFXBWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC=CC=C2C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the cyanophenyl and hydroxypropyl intermediates, which are then coupled through an oxalamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods help in maintaining consistent reaction conditions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyanophenyl group may produce an amine derivative.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group may interact with enzymes or receptors, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The pyrrole ring may participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)oxalamide

Uniqueness

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is unique due to the presence of the 1-methyl-1H-pyrrol-2-yl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Biological Activity

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This compound features a pyrrole moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxalamide can inhibit tumor growth in various cancer cell lines. A study demonstrated that oxalamide derivatives selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic potential .

The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it may interact with the apoptotic pathway by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2 . Additionally, the presence of the cyanophenyl group may enhance its interaction with specific protein targets involved in cancer progression.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. For example, a concentration-dependent decrease in cell viability was observed at concentrations ranging from 10 µM to 100 µM after 48 hours of treatment .

Cell LineIC50 (µM)Effect on Cell Viability (%)
MCF-7 (Breast)2560%
PC-3 (Prostate)3055%
A549 (Lung)2070%

In Vivo Studies

Preliminary in vivo studies using animal models have suggested that this compound may reduce tumor size significantly compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight for four weeks, resulting in a notable reduction in tumor volume .

Q & A

Basic: What synthetic routes and reaction conditions optimize the yield and purity of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide?

Methodological Answer:
The synthesis of oxalamide derivatives typically involves multi-step reactions. For the target compound:

  • Step 1: Couple 2-cyanophenylamine with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the intermediate N-(2-cyanophenyl)oxalyl chloride.
  • Step 2: React the intermediate with 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine in the presence of a base (e.g., triethylamine) under inert atmosphere.
  • Optimization: Use dropwise addition to control exothermic reactions and monitor progress via thin-layer chromatography (TLC) .

Critical Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (Step 1); RT (Step 2)Prevents decomposition
SolventAnhydrous DCMEnhances reactivity
CatalystTriethylamine (2.5 eq)Neutralizes HCl byproduct
PurificationColumn chromatography (SiO₂, EtOAc/hexane)Removes unreacted amines

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Resolve aromatic protons (2-cyanophenyl) and pyrrolidine protons. The hydroxy group may appear as a broad peak (~1.5–3.0 ppm) .
    • 2D NMR (COSY, HSQC): Confirm connectivity, especially for the propyl-pyrrole moiety.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .
  • HPLC: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) .

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